

A Head-to-Head Comparison of ROCK Inhibitors: GSK180736A vs. Y-27632

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GSK180736A**

Cat. No.: **B1672363**

[Get Quote](#)

In the landscape of cellular research and drug discovery, the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) is of paramount importance for studying and potentially treating a variety of disorders, including cardiovascular diseases, cancer, and neurological conditions. Among the arsenal of chemical tools available to researchers, **GSK180736A** and Y-27632 are two prominent small molecule inhibitors of ROCK. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific needs.

Introduction to ROCK and its Inhibition

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The ROCK signaling pathway is a key mediator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies. Both **GSK180736A** and Y-27632 are ATP-competitive inhibitors that target the kinase activity of ROCK, albeit with different potency and selectivity profiles.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory potency of **GSK180736A** and Y-27632 against ROCK isoforms and other kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to different experimental conditions.

Inhibitor	Target	Potency (IC50/Ki)	Source
GSK180736A	ROCK1	IC50 = 100 nM[1][2][3]	[1][2][3]
GRK2		IC50 = 0.77 μ M[1][2][3]	[1][2][3]
PKA		IC50 = 30 μ M[2][3]	[2][3]
Y-27632	ROCK1	Ki = 0.22 μ M[4]	[4]
ROCK2		Ki = 0.30 μ M[4]	[4]
ROCK2		IC50 = 800 nM[5]	[5]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity in vitro. Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both indicate higher potency. The use of **GSK180736A** as a GRK2 inhibitor is limited by its high potency against ROCK1[6].

Selectivity Profile

GSK180736A was initially developed as a ROCK1 inhibitor and was later identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2)[6]. It exhibits over 100-fold selectivity for GRK2 over other GRKs[6]. However, its high potency for ROCK1 makes it a dual inhibitor in many cellular contexts. It is a weak inhibitor of Protein Kinase A (PKA)[2][3][6].

Y-27632 is a widely used and well-characterized selective inhibitor of both ROCK1 and ROCK2[4]. Its affinity for ROCK kinases is reported to be 200-2000 times higher than for other kinases, although some off-target effects have been noted[7]. It shows minimal off-target activity against citron kinase, PKN, or PKC α [4].

Cellular Effects

GSK180736A: Due to its potent ROCK1 inhibition, **GSK180736A** is expected to induce cellular effects consistent with the disruption of the actin cytoskeleton, such as changes in cell morphology, adhesion, and migration. Its dual activity on GRK2 may lead to additional effects on G protein-coupled receptor signaling.

Y-27632: is extensively documented to have profound effects on cell morphology and behavior. It is widely used in stem cell research to improve cell survival and cloning efficiency after single-cell dissociation by preventing apoptosis (anoikis)[8][9][10]. At a concentration of 10 μ M, it effectively disrupts actin stress fiber formation in Swiss 3T3 fibroblasts[4]. Studies have also shown its ability to promote the proliferation and differentiation of certain cell types[11]. However, some studies suggest that the effects of Y-27632 may extend beyond ROCK inhibition, indicating the possibility of off-target effects or the involvement of additional pathways[12][13].

Experimental Protocols

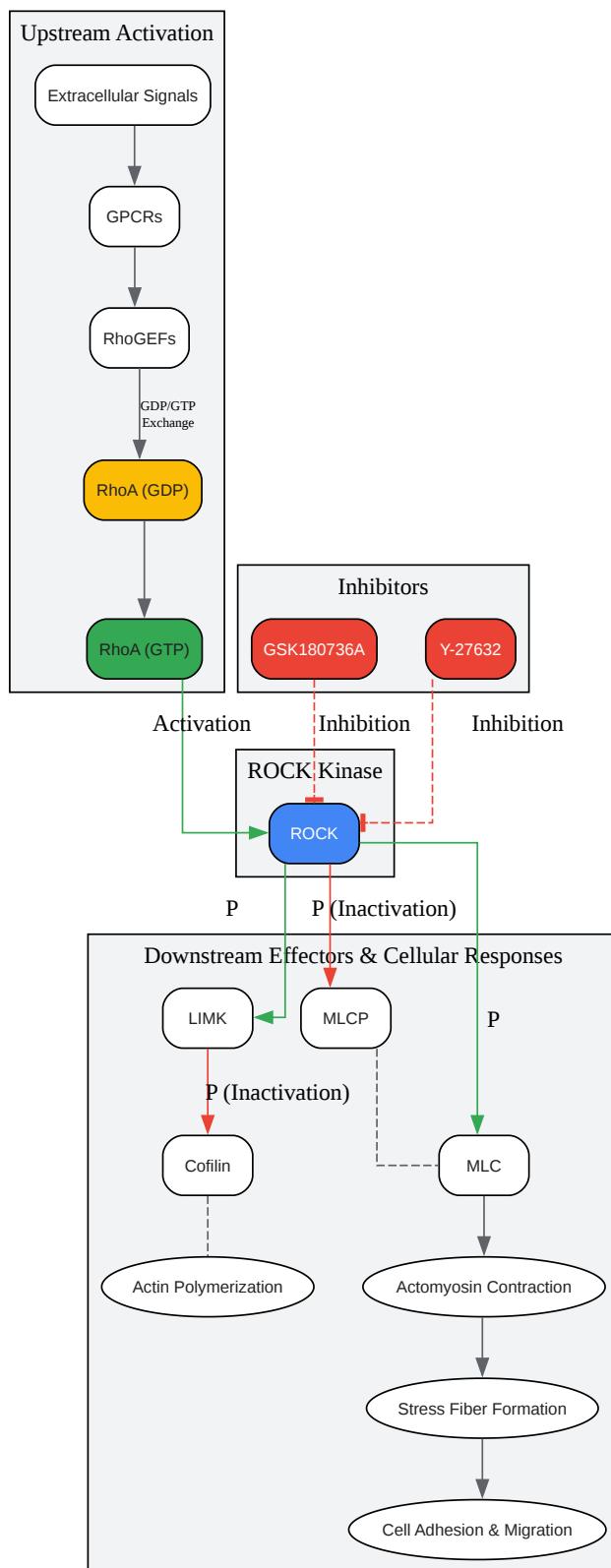
Detailed experimental protocols for the determination of IC50 values are often specific to the laboratory and the assay platform used. However, a general protocol for an in vitro kinase assay to determine ROCK inhibition is provided below, based on commonly used methodologies.

General In Vitro ROCK Kinase Assay Protocol

This protocol describes a typical enzymatic assay to measure the inhibitory activity of compounds against ROCK kinases.

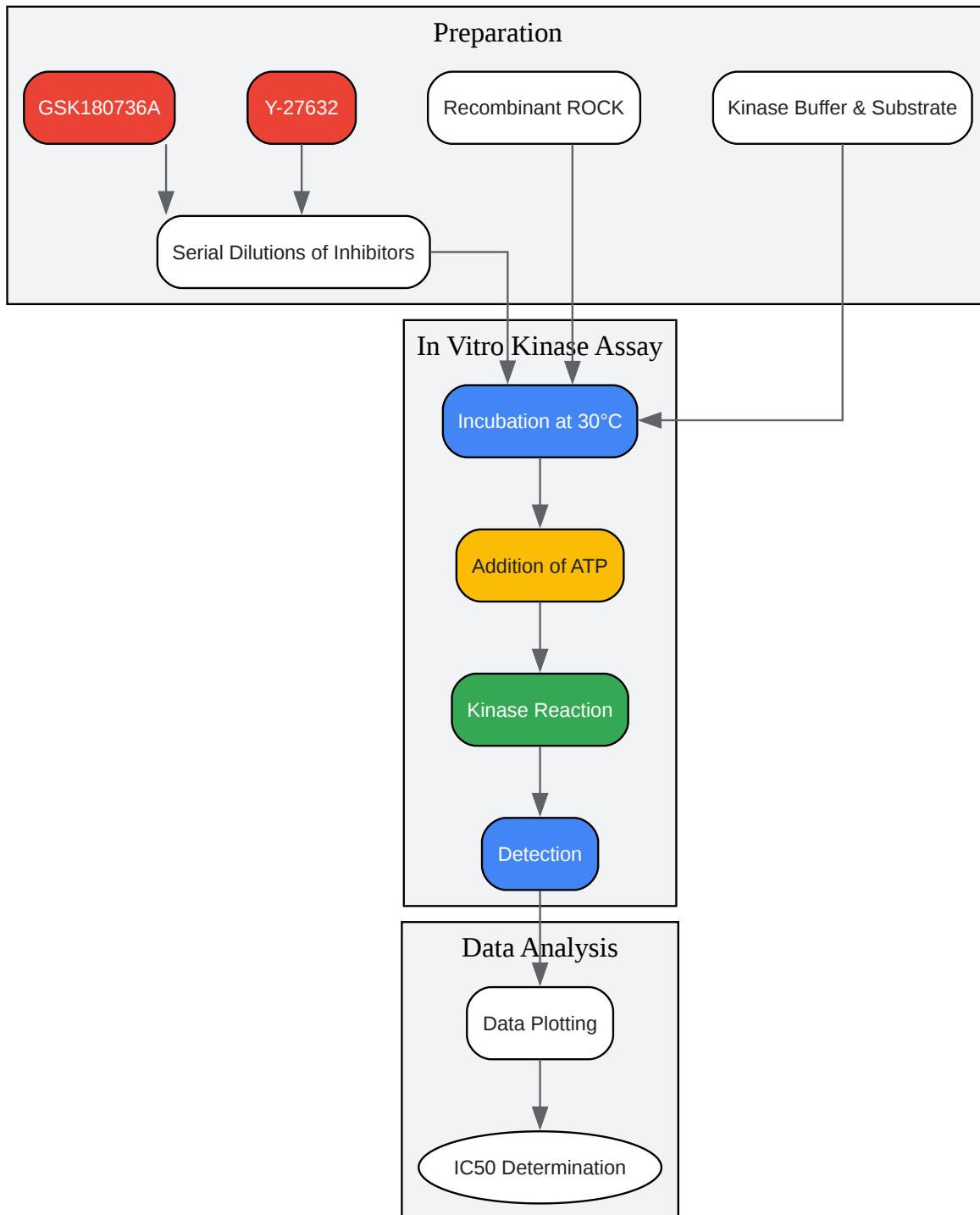
Materials:

- Recombinant human ROCK1 or ROCK2 enzyme
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β -glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP (at a concentration close to the Km for the specific ROCK isoform)
- Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like MYPT1)
- Test compounds (**GSK180736A** or Y-27632) dissolved in DMSO
- [γ -33P]ATP or ADP-Glo™ Kinase Assay (Promega) for detection
- 96-well plates


- Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compounds.
- Add the recombinant ROCK enzyme to each well to initiate the reaction.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- To start the kinase reaction, add a mixture of cold ATP and [γ -33P]ATP (or just ATP for the ADP-Glo™ assay).
- Incubate the reaction for a specific duration at 30°C.
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ reagent).
- For radioactive assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ -33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).


Visualizing the ROCK Signaling Pathway and Experimental Logic

To better understand the mechanism of action of these inhibitors and the experimental workflow for their comparison, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: The Rho/ROCK signaling pathway and points of inhibition.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing ROCK inhibitor potency.

Conclusion

Both **GSK180736A** and Y-27632 are valuable tools for the study of ROCK signaling.

- **GSK180736A** offers higher potency for ROCK1 but also significantly inhibits GRK2, which could be an advantage for studying the interplay between these two pathways or a disadvantage if high selectivity for ROCK is required.
- Y-27632 is a well-established and selective inhibitor of both ROCK1 and ROCK2, with a vast body of literature supporting its use in a wide range of cellular applications, particularly in stem cell biology.

The choice between **GSK180736A** and Y-27632 will ultimately depend on the specific experimental goals, the required level of selectivity, and the cellular context of the study. Researchers should carefully consider the potency and selectivity profiles of each inhibitor when designing their experiments and interpreting their results. The absence of a direct, head-to-head comparative study under identical conditions means that researchers should be cautious when directly comparing the potency values reported in different studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. selleckchem.com [selleckchem.com]
2. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
3. medchemexpress.com [medchemexpress.com]
4. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
5. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells [mdpi.com]
- 11. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of ROCK Inhibitors: GSK180736A vs. Y-27632]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672363#gsk180736a-versus-y-27632-for-rock-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com